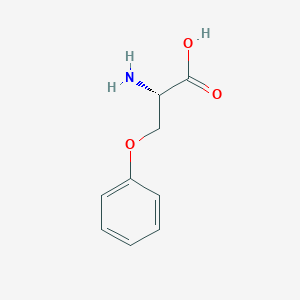

(S)-2-Amino-3-phenoxypropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-phenoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBDLDSXPJLCFK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708046 | |

| Record name | O-Phenyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24807-63-4 | |

| Record name | O-Phenyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Routes to S 2 Amino 3 Phenoxypropanoic Acid

Asymmetric Synthesis Approaches for (S)-2-Amino-3-phenoxypropanoic acid

Asymmetric synthesis aims to create the desired stereoisomer directly, often employing chiral auxiliaries, organocatalysts, or metal catalysts to control the stereochemical outcome of the reaction.

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

One of the most reliable methods for the asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand, such as (S)-N-(benzylprolyl)aminobenzophenone (BPB). rsc.org This methodology allows for the alkylation of the glycine moiety with high diastereoselectivity. rsc.org For the synthesis of (S)-2-Amino-3-phenoxypropanoic acid, a phenoxymethyl (B101242) halide would be used as the electrophile. The chiral ligand ensures that the alkylation occurs preferentially on one face of the enolate, leading to the desired (S)-configuration. The Ni(II) complex not only provides the chiral environment but also acts as a protecting group for the amino and carboxyl termini. rsc.org

Another widely used class of chiral auxiliaries are the Evans oxazolidinones. nih.gov These are typically acylated with an α,β-unsaturated carboxylic acid derivative. For the synthesis of (S)-2-Amino-3-phenoxypropanoic acid, a synthetic equivalent of phenoxyacetic acid would be used. The subsequent conjugate addition of an amine equivalent or an azidation reaction, controlled by the steric bulk of the oxazolidinone substituent, would establish the α-stereocenter. nih.gov The auxiliary can then be cleaved to yield the desired amino acid. nih.gov

A general representation of the synthesis using a chiral auxiliary is depicted in the table below.

| Step | Description | Reagents and Conditions |

| 1 | Attachment of Chiral Auxiliary | Glycine derivative, Chiral Auxiliary (e.g., (S)-BPB-Ni(II) complex or Evans Oxazolidinone) |

| 2 | Diastereoselective Reaction | Electrophile (e.g., Phenoxymethyl halide), Base |

| 3 | Cleavage of Chiral Auxiliary | Acid or base hydrolysis |

Research has demonstrated the successful application of Ni(II) complexes for the synthesis of various tailor-made amino acids, highlighting the versatility of this approach. nih.govacs.orgnih.gov

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For the synthesis of α-amino acids, proline and its derivatives are common organocatalysts. mdpi.comscitechdaily.com These catalysts can activate substrates through the formation of enamines or iminium ions, facilitating enantioselective bond formation. mdpi.com In the context of (S)-2-Amino-3-phenoxypropanoic acid, an organocatalytic approach could involve the asymmetric α-amination of a 3-phenoxypropanoic acid derivative.

Metal-catalyzed asymmetric synthesis is another powerful tool. Transition metals like palladium, rhodium, and iron can be combined with chiral ligands to catalyze a variety of enantioselective transformations. organic-chemistry.orgmdpi.com For instance, a palladium-catalyzed α-arylation of a protected glycine derivative with a phenoxy-containing electrophile could be a viable route. organic-chemistry.org Alternatively, the asymmetric hydrogenation of a dehydroamino acid precursor bearing a phenoxy group at the 3-position, using a chiral rhodium or iridium catalyst, would yield the desired (S)-enantiomer.

The table below summarizes key aspects of these catalytic approaches.

| Catalyst Type | General Reaction | Key Features |

| Organocatalyst (e.g., Proline derivative) | Asymmetric α-functionalization of an aldehyde or ketone | Metal-free, mild reaction conditions. mdpi.comscitechdaily.com |

| Metal Catalyst (e.g., Pd, Rh, Ir with chiral ligand) | Asymmetric hydrogenation, cross-coupling, or amination | High turnover numbers, broad substrate scope. organic-chemistry.orgmdpi.com |

While general methodologies are well-established, specific examples with high enantioselectivity for (S)-2-Amino-3-phenoxypropanoic acid require further investigation and optimization.

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. For (S)-2-Amino-3-phenoxypropanoic acid, this can be applied to the final product or, more commonly, to a precursor.

One common method is the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure amino acid.

Enzymatic kinetic resolution is a highly efficient alternative. Enzymes, due to their inherent chirality, often exhibit high stereoselectivity, catalyzing a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. Lipases are a class of enzymes that have been successfully used for the resolution of racemic acids and alcohols. For example, a lipase (B570770) from Candida antarctica could be used to selectively hydrolyze the ester of one enantiomer of racemic 2-phenoxypropanoic acid, allowing for the separation of the unreacted (S)-ester from the hydrolyzed (R)-acid. nih.gov

| Resolution Method | Principle | Example Application |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Resolution of racemic 2-Amino-3-phenoxypropanoic acid with a chiral acid. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. | Lipase-catalyzed hydrolysis of a racemic ester of 2-phenoxypropanoic acid. nih.gov |

Biocatalytic and Chemoenzymatic Transformations towards (S)-2-Amino-3-phenoxypropanoic acid

Biocatalysis leverages the catalytic power of enzymes and whole microorganisms to perform chemical transformations with high selectivity and under mild conditions.

Enzymes can be used to produce chiral precursors that can then be chemically converted to the final product. Transaminases (also known as aminotransferases) are particularly useful for the synthesis of chiral amines and amino acids. nih.govnih.govfrontiersin.org An (S)-selective ω-transaminase could be used to convert a 3-phenoxy-2-oxopropanoic acid precursor into (S)-2-Amino-3-phenoxypropanoic acid with high enantiomeric excess. nih.govfrontiersin.org The reaction typically uses a cheap amino donor like L-alanine or isopropylamine. frontiersin.org

Lipases can also be employed for the kinetic resolution of racemic precursors, as mentioned earlier. The enantiomerically enriched precursor can then be used in subsequent synthetic steps. For instance, the enzymatic resolution of a racemic 1-(isopropylamine)-3-phenoxy-2-propanol, a building block for some pharmaceuticals, has been demonstrated using Candida rugosa lipase. nih.gov

| Enzyme Class | Reaction Type | Substrate/Precursor |

| Transaminase | Asymmetric amination | 3-Phenoxy-2-oxopropanoic acid |

| Lipase | Kinetic resolution | Racemic ester of 2-phenoxypropanoic acid |

Whole-cell biotransformations utilize intact microorganisms as catalysts. This approach offers several advantages, including the elimination of costly enzyme purification and the in-situ regeneration of cofactors required for many enzymatic reactions. nih.govnih.gov

For the production of (S)-2-Amino-3-phenoxypropanoic acid, a whole-cell system could be engineered to express the necessary enzymes, such as a transaminase, for the conversion of a suitable precursor. For example, Escherichia coli is a commonly used host for expressing heterologous enzymes for biocatalytic purposes. nih.gov The cells would be grown and then used as a catalyst to transform a starting material like 3-phenoxy-2-oxopropanoic acid into the desired amino acid.

An overview of a potential whole-cell biotransformation process is provided below.

| Step | Description | Key Considerations |

| 1 | Host Strain Engineering | Selection and overexpression of the desired enzyme (e.g., transaminase) in a suitable host (e.g., E. coli). |

| 2 | Cell Growth and Induction | Cultivation of the engineered microorganism to a high cell density and induction of enzyme expression. |

| 3 | Biotransformation | Incubation of the whole cells with the precursor substrate under optimized reaction conditions (pH, temperature, substrate concentration). |

| 4 | Product Isolation | Separation of the product from the cells and reaction medium. |

While the potential for whole-cell biotransformation in producing (S)-2-Amino-3-phenoxypropanoic acid is significant, specific examples and optimized processes are still areas of active research.

Derivatization Strategies for (S)-2-Amino-3-phenoxypropanoic acid

(S)-2-Amino-3-phenoxypropanoic acid, a non-proteinogenic amino acid, possesses two primary reactive sites amenable to chemical modification: the α-amino group and the α-carboxyl group. These functional groups allow for a variety of derivatization strategies aimed at modulating the molecule's physicochemical properties, incorporating it into larger molecular frameworks such as peptides, or developing tools for biochemical investigations.

The chemical modification of (S)-2-amino-3-phenoxypropanoic acid typically involves standard protection and coupling reactions commonly employed in peptide synthesis and medicinal chemistry.

Modification of the Amino Group:

The primary amino group is a nucleophilic site that can be readily acylated or alkylated. A crucial first step in many synthetic applications is the introduction of a protecting group to prevent unwanted side reactions during subsequent transformations of the carboxyl group. Common amino-protecting groups include:

tert-Butoxycarbonyl (Boc): This group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. The Boc group is stable under a wide range of conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA).

9-Fluorenylmethoxycarbonyl (Fmoc): This protecting group is attached using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The Fmoc group is notably base-labile and is typically removed by treatment with a secondary amine, such as piperidine. This orthogonality to the acid-labile Boc group is a cornerstone of solid-phase peptide synthesis.

Once protected, the amino group can be further modified upon deprotection. For instance, acylation with various carboxylic acids can introduce a wide array of substituents, altering the steric and electronic properties of the N-terminus.

Modification of the Carboxyl Group:

The carboxylic acid moiety can be converted into a variety of functional groups, most commonly esters and amides.

Esterification: The formation of esters is a common strategy to mask the acidity of the carboxyl group, enhance lipophilicity, or create a prodrug. Esterification can be achieved through various methods, including Fischer esterification in the presence of an alcohol and a catalytic amount of acid, or by reaction with alkyl halides under basic conditions. For example, methyl or ethyl esters can be synthesized to facilitate subsequent reactions or to study the impact of a neutral C-terminus.

Amide Formation: The carboxyl group can be coupled with primary or secondary amines to form amides. This reaction is fundamental to peptide synthesis, where the carboxyl group of one amino acid is coupled with the amino group of another. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or various phosphonium (B103445) and uronium salts (e.g., HBTU, HATU) are employed to activate the carboxyl group and facilitate amide bond formation. This allows for the incorporation of (S)-2-amino-3-phenoxypropanoic acid into peptide chains.

| Modification Type | Reagent/Method | Resulting Functional Group | Key Features |

| N-Protection | Di-tert-butyl dicarbonate (Boc)₂O | N-Boc | Acid-labile protection |

| N-Protection | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | N-Fmoc | Base-labile protection |

| C-Esterification | Alcohol (e.g., Methanol, Ethanol) / Acid Catalyst | Ester (e.g., Methyl ester, Ethyl ester) | Masks carboxylate, increases lipophilicity |

| C-Amidation | Amine / Coupling Reagent (e.g., DCC, EDC) | Amide | Forms peptide bonds, introduces diverse substituents |

The derivatization of (S)-2-amino-3-phenoxypropanoic acid is also a key strategy for the synthesis of molecular probes and conjugates designed for biochemical and cellular studies. These tools are instrumental in investigating biological processes, identifying protein targets, and visualizing molecular interactions.

Fluorescent Probes:

By attaching a fluorophore to the (S)-2-amino-3-phenoxypropanoic acid scaffold, researchers can create fluorescent probes. The fluorophore can be introduced at either the N-terminus or the C-terminus. For example, a fluorescent dye containing a reactive group (e.g., an N-hydroxysuccinimide ester or an isothiocyanate) can be coupled to the free amino group of the phenoxy-alanine derivative. Alternatively, a fluorophore with a primary amine can be coupled to the activated carboxyl group. These fluorescently labeled amino acids can then be used in a variety of assays, such as fluorescence polarization or fluorescence microscopy, to study their uptake, localization, and interaction with biological targets.

Bioconjugates for Target Identification:

(S)-2-Amino-3-phenoxypropanoic acid can be incorporated into more complex molecules to create bioconjugates. For instance, it can be linked to a photoreactive group (e.g., a benzophenone (B1666685) or an aryl azide) to create a photo-affinity probe. Upon photoactivation, these probes can covalently crosslink to interacting proteins, enabling their identification and characterization.

Furthermore, the phenoxy-alanine derivative can be conjugated to affinity tags, such as biotin. Biotinylated probes can be used in pull-down assays to isolate binding partners from complex biological mixtures. The high affinity of the biotin-streptavidin interaction allows for efficient capture and subsequent identification of the target proteins by techniques like mass spectrometry.

The synthesis of these conjugates often involves a multi-step process that utilizes the protection and coupling strategies described in the previous section. The choice of linker between the amino acid and the functional moiety (fluorophore, photoreactive group, or affinity tag) is also a critical design element, as it can influence the probe's solubility, cell permeability, and binding affinity.

| Probe/Conjugate Type | Functional Moiety | Coupling Strategy | Application |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | N- or C-terminal coupling | Fluorescence microscopy, binding assays |

| Photo-affinity Probe | Photoreactive group (e.g., Benzophenone) | Linkage to N- or C-terminus | Target identification via photocrosslinking |

| Affinity Probe | Biotin | Linkage to N- or C-terminus | Target isolation via pull-down assays |

Advanced Structural Elucidation and Spectroscopic Characterization of S 2 Amino 3 Phenoxypropanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For (S)-2-Amino-3-phenoxypropanoic acid, also known as O-phenyl-L-serine, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-Amino-3-phenoxypropanoic acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα | ~3.8 - 4.2 | ~55 - 60 |

| Hα | ~3.8 - 4.2 | - |

| Cβ | - | ~68 - 72 |

| Hβ | ~4.2 - 4.6 | - |

| C=O (Carboxyl) | - | ~170 - 175 |

| C1' (Phenoxy) | - | ~155 - 160 |

| C2'/C6' (Phenoxy) | ~6.9 - 7.1 | ~115 - 120 |

| C3'/C5' (Phenoxy) | ~7.2 - 7.4 | ~129 - 132 |

| C4' (Phenoxy) | ~7.0 - 7.2 | ~122 - 125 |

| Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. |

Multi-Dimensional NMR for Complete Structural and Conformational Assignment

To unambiguously assign all proton and carbon signals and to probe the conformational preferences of (S)-2-Amino-3-phenoxypropanoic acid, multi-dimensional NMR experiments are employed. These techniques reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A 2D COSY experiment would establish the connectivity between adjacent protons. Key correlations would be observed between the α-hydrogen and the two diastereotopic β-hydrogens, as well as between the aromatic protons on the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the Hα signal to the Cα signal, the Hβ signals to the Cβ signal, and the aromatic proton signals to their corresponding carbon atoms in the phenoxy ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment provides insights into the molecule's three-dimensional conformation in solution. NOE signals between the β-protons and the ortho-protons (C2'/C6') of the phenoxy ring would help to define the rotational conformation around the Cβ-O bond.

The use of such multi-dimensional NMR techniques is crucial for the structural characterization of non-canonical amino acids. copernicus.org

Chiral NMR Spectroscopy for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of a chiral compound is critical. Chiral NMR spectroscopy offers a powerful method for this determination without the need for physical separation of the enantiomers. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

For (S)-2-Amino-3-phenoxypropanoic acid, a suitable CSA would be a chiral molecule that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for the (S) and (R) forms. nih.gov For example, new arylamide- and arylthiourea-based chiral solvating agents have proven effective in the differentiation of NMR signals for N-acetyl amino acid enantiomers. nih.gov The choice of CSA is critical and often empirical, depending on the functional groups present in the analyte. In the presence of an appropriate CSA, a sample of pure (S)-2-Amino-3-phenoxypropanoic acid would show a single set of signals, while a racemic mixture would exhibit two distinct sets of signals, allowing for quantification of the enantiomeric excess. nih.govnih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Determination of Absolute Configuration via Anomalous Dispersion

While the "(S)" designation is based on the Cahn-Ingold-Prelog priority rules, X-ray crystallography can experimentally confirm this absolute configuration. This is achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. When using X-ray radiation of a suitable wavelength (e.g., Cu Kα), heavy atoms are not strictly necessary, and the effect can often be measured for lighter atoms like oxygen. The analysis of Friedel pairs of reflections allows for the determination of the Flack parameter, which should refine to a value close to zero for the correct enantiomer. This method provides an unambiguous confirmation that the stereochemistry at the α-carbon is indeed 'S'. This technique is a standard method for determining the absolute configuration of chiral molecules. nih.gov

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is known as crystal packing, and it is governed by a network of intermolecular interactions. nih.gov For (S)-2-Amino-3-phenoxypropanoic acid, which is a zwitterionic amino acid under physiological conditions and in its crystalline state, the primary intermolecular interactions are expected to be strong hydrogen bonds.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of (S)-2-Amino-3-phenoxypropanoic acid

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (Ammonium) | O (Carboxylate) | 2.6 - 2.9 |

| Hydrogen Bond | Cα-H | O (Carboxylate) | 3.0 - 3.5 |

| π-π Stacking | Phenoxy Ring | Phenoxy Ring | 3.3 - 3.8 |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Purity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and obtain structural information through fragmentation analysis.

For (S)-2-Amino-3-phenoxypropanoic acid (Molecular Formula: C₉H₁₁NO₃), the exact mass is 181.074 Da. chemsrc.com High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can confirm the elemental composition with high accuracy.

Table 3: Mass Spectrometry Data for (S)-2-Amino-3-phenoxypropanoic acid

| Ion | Calculated m/z |

| [M+H]⁺ | 182.0817 |

| [M+Na]⁺ | 204.0636 |

| [M-H]⁻ | 180.0657 |

| M represents the neutral molecule. |

Tandem mass spectrometry (MS/MS) would be used to further probe the structure. By selecting the protonated molecular ion ([M+H]⁺, m/z 182.08) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Expected fragmentation pathways would include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the ether bond, providing a unique "molecular fingerprint" that can be used for identification and purity assessment.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a molecule's exact mass, which in turn allows for the unambiguous confirmation of its elemental composition. For (S)-2-Amino-3-phenoxypropanoic acid, with a chemical formula of C₉H₁₁NO₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

HRMS analysis of this compound would be expected to yield a protonated molecule [M+H]⁺ in positive ion mode. The experimentally determined mass-to-charge ratio (m/z) of this ion provides a highly accurate mass measurement, typically with sub-part-per-million (ppm) mass accuracy. This level of precision is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Theoretical Monoisotopic Mass | 181.0739 u |

| Expected Ion in HRMS (+ESI) | [M+H]⁺ |

| Expected Exact Mass of [M+H]⁺ | 182.0811 u |

This table presents the theoretical values for the high-resolution mass spectrometry of (S)-2-Amino-3-phenoxypropanoic acid.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For (S)-2-Amino-3-phenoxypropanoic acid, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

The fragmentation of amino acids is well-characterized and typically involves neutral losses from the precursor ion. chemrxiv.org Common fragmentation pathways for protonated amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the carboxylic acid group. chemrxiv.org In the case of (S)-2-Amino-3-phenoxypropanoic acid, specific fragmentation pathways can be predicted based on its structure, which includes a stable phenoxy group.

Key expected fragmentation pathways would likely involve:

Neutral loss of H₂O (18.01 u): Resulting from the carboxyl group.

Neutral loss of NH₃ (17.03 u): From the amino group.

Neutral loss of COOH₂ (46.01 u): A common loss from the amino acid backbone.

Cleavage of the ether bond: Leading to the formation of a phenoxy radical or cation (C₆H₅O• or C₆H₅O⁺, m/z 93) and the remaining amino acid fragment.

Fragmentation of the phenyl ring: Characteristic losses associated with the benzene (B151609) ring structure.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 182.0811 | 164.0706 | H₂O | Ion resulting from water loss |

| 182.0811 | 136.0757 | H₂O + CO | Ion from consecutive water and carbon monoxide loss |

| 182.0811 | 94.0439 | C₃H₆NO₂ | Phenoxy cation |

| 182.0811 | 77.0391 | C₄H₇NO₃ | Phenyl cation |

This table outlines the predicted tandem mass spectrometry fragmentation of (S)-2-Amino-3-phenoxypropanoic acid.

Vibrational (IR, Raman) and Chiroptical (CD, ORD) Spectroscopies for Conformational and Stereochemical Studies

Vibrational and chiroptical spectroscopies provide complementary information regarding the three-dimensional structure, functional groups, and chirality of (S)-2-Amino-3-phenoxypropanoic acid.

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra display characteristic bands corresponding to the stretching and bending of specific chemical bonds. For (S)-2-Amino-3-phenoxypropanoic acid, the IR and Raman spectra would be expected to show key absorptions or scattering peaks related to its functional groups. While IR spectroscopy is particularly sensitive to polar bonds, Raman spectroscopy provides valuable information on non-polar bonds and symmetric vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | IR |

| N-H (Amine) | Stretching | 3400-3250 | IR, Raman |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 | IR, Raman |

| C-O-C (Ether) | Asymmetric Stretching | 1260-1200 | IR |

| C-O-C (Ether) | Symmetric Stretching | 1070-1020 | Raman |

| Aromatic C=C | Stretching | 1600-1450 | IR, Raman |

| Aromatic C-H | Bending (out-of-plane) | 900-675 | IR |

This table summarizes the expected characteristic vibrational frequencies for the key functional groups in (S)-2-Amino-3-phenoxypropanoic acid.

Chiroptical Spectroscopy (CD and ORD):

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. These techniques are exquisitely sensitive to the stereochemistry and conformation of a molecule. nih.govfiveable.me

For (S)-2-Amino-3-phenoxypropanoic acid, the presence of a chiral center at the alpha-carbon gives rise to distinct CD and ORD spectra. The chromophores in the molecule, namely the carboxyl group and the phenoxy group, will exhibit Cotton effects—characteristic positive or negative peaks in the CD spectrum and anomalous dispersion curves in the ORD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (S) of the chiral center and the spatial arrangement of the chromophores. The aromatic side chain in phenylalanine derivatives is known to significantly contribute to the chiroptical properties. nih.govnih.gov

| Spectroscopic Technique | Expected Observation | Structural Information Gained |

| Circular Dichroism (CD) | Cotton effects associated with n→π* and π→π* transitions of the carboxyl and phenyl chromophores. | Confirmation of the (S)-configuration; information on the preferred conformation of the side chain relative to the amino acid backbone. |

| Optical Rotatory Dispersion (ORD) | Anomalous dispersion curve (Cotton effect) in the regions of CD bands. | Confirmation of chirality and absolute configuration; can be correlated with CD data through the Kronig-Kramers relations. |

This table describes the anticipated chiroptical properties of (S)-2-Amino-3-phenoxypropanoic acid.

Computational and Theoretical Investigations of S 2 Amino 3 Phenoxypropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These calculations provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic properties.

The electronic structure of (S)-2-Amino-3-phenoxypropanoic acid dictates its chemical behavior. Methods like Density Functional Theory (DFT) are used to model the distribution of electrons within the molecule and to calculate key properties that profile its reactivity. frontiersin.org

Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several conceptual DFT descriptors can be calculated to quantify reactivity. These provide a numerical basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Key Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | An index of the energy stabilization when the molecule accepts electrons. |

| Fukui Functions | - | Identify the most electrophilic and nucleophilic sites within the molecule, predicting regions susceptible to attack. nih.gov |

This table outlines theoretical descriptors commonly calculated using DFT methods to predict chemical reactivity. The formulas provided are based on Koopmans' theorem approximations. nih.gov

Through these calculations, a detailed reactivity profile of (S)-2-Amino-3-phenoxypropanoic acid can be constructed, highlighting its electron-donating and accepting capabilities and identifying specific atoms that are likely to be involved in chemical interactions.

(S)-2-Amino-3-phenoxypropanoic acid possesses several rotatable bonds, allowing it to adopt numerous three-dimensional conformations. Conformational analysis aims to identify the most stable of these structures (i.e., those with the lowest energy) and to map the energy landscape that governs transitions between them.

This is typically achieved by systematically rotating the key dihedral angles within the molecule and calculating the corresponding energy at each step using DFT (e.g., with the B3LYP functional) or high-level ab initio methods. strath.ac.uk For (S)-2-Amino-3-phenoxypropanoic acid, the crucial torsions would include the Cα-Cβ bond and the bonds connecting the phenoxy group to the main chain.

The result of this process is a potential energy surface (PES), which plots energy as a function of the molecule's geometry. The minima on this surface correspond to stable conformers. The relative energies of these conformers determine their population distribution at a given temperature. The energy barriers between them reveal the flexibility of the molecule and the ease with which it can change shape. This information is vital for understanding how the molecule might fit into a binding site of a protein. strath.ac.uk

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore its behavior over time, particularly in a biological context.

The behavior of (S)-2-Amino-3-phenoxypropanoic acid can change dramatically in the presence of a solvent like water. Molecular dynamics (MD) simulations are a primary tool for investigating these effects. nih.gov In an MD simulation, the molecule is placed in a simulated box of solvent molecules, and the forces on every atom are calculated using a force field. Newton's equations of motion are then used to simulate the movements of all atoms over time.

These simulations can reveal how the solvent influences the conformational preferences of the molecule. For instance, polar groups like the amino and carboxylic acid functions will form hydrogen bonds with water, which can stabilize certain conformations over others. MD simulations provide a dynamic picture of these interactions and can be used to calculate the free energy profile of conformational changes in solution. nih.govnih.gov This provides a more realistic understanding of the molecule's structure in a biological environment compared to gas-phase calculations.

To understand the potential biological activity of (S)-2-Amino-3-phenoxypropanoic acid, it is crucial to model its interaction with protein targets. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for thousands of possible poses. The resulting docking score, often expressed in kcal/mol, provides an estimate of the binding free energy. nih.gov

Table 2: Typical Output of a Molecular Docking Study

| Parameter | Description | Example |

|---|---|---|

| Docking Score | Estimated binding affinity (e.g., in kcal/mol). More negative values indicate stronger predicted binding. | -6.5 kcal/mol |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's binding site. | Ligand forms hydrogen bonds with residues Tyr101 and Ser154. |

| Key Interactions | Specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and amino acid residues. | The phenoxy ring of the ligand is situated in a hydrophobic pocket formed by Leu56, Val89, and Ile92. |

| RMSD | Root-mean-square deviation from a known reference pose (if available), indicating the accuracy of the docking protocol. | 1.1 Å |

This table presents a generalized example of the data obtained from a molecular docking simulation, illustrating how the interaction between a ligand and a protein is characterized. researchgate.netnih.gov

Following docking, MD simulations can be performed on the predicted ligand-protein complex to assess its stability over time. nih.gov These simulations can confirm whether the key interactions identified in the docking pose are maintained, providing greater confidence in the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) Studies for Analogues

QSAR models are built by calculating a set of numerical descriptors for each molecule in a series and then using statistical methods to create a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC₅₀).

Studies on analogues like quinolinone derivatives and piperine (B192125) analogues have identified several types of descriptors as being important for activity. nih.govnih.gov

Table 3: Descriptors Commonly Used in QSAR Models for Analogous Compounds

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Thermodynamic | Heat of formation | Relates to the stability of the molecule; can influence its ability to bind to a target. nih.gov |

| Spatial/Steric | Molecular shadow, van der Waals volume | Describes the size and shape of the molecule, which is critical for fitting into a protein's binding site. nih.govnih.gov |

| Electronic | Partial negative surface area, electron density, electronegativity | Governs the molecule's ability to form electrostatic and hydrogen bond interactions with the target. nih.govnih.gov |

A typical QSAR model is expressed as a linear equation and is validated using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (q²). For example, a QSAR study on piperine analogues as efflux pump inhibitors yielded a model with a high R² of 0.962, indicating a strong correlation. nih.gov Another study on quinolinone-based anti-tuberculosis agents found that van der Waals volume and electron density were pivotal for activity. nih.gov

These findings for related structures suggest that for analogues of (S)-2-Amino-3-phenoxypropanoic acid, a balance of steric (size and shape) and electronic (charge distribution) properties is likely essential for biological function. Such models are powerful tools for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent compounds. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters, offering valuable insights that complement experimental data. For (S)-2-Amino-3-phenoxypropanoic acid, theoretical investigations, primarily utilizing Density Functional Theory (DFT), would be instrumental in predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. While a dedicated comprehensive computational study predicting the full spectroscopic profile of this specific molecule is not widely available in public literature, the established methodologies allow for a theoretical exploration of its spectroscopic characteristics.

Theoretical predictions of spectroscopic data for (S)-2-Amino-3-phenoxypropanoic acid would involve optimizing its geometry and then performing calculations to determine its magnetic shielding tensors (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis). These theoretical values provide a basis for the interpretation of experimental spectra and can help in the structural elucidation of the compound.

For instance, gas-phase IR spectroscopy studies on deprotonated amino acids have highlighted the significance of the carboxylate group's symmetric and antisymmetric stretching modes, which typically appear around 1300 cm⁻¹ and 1600 cm⁻¹, respectively. wayne.edu Computational analyses accompanying such experimental work help to confirm the observed structures. wayne.edu The carbonyl stretch of a carboxylic acid is a prominent feature in IR spectra, and its position is sensitive to the molecular environment. wayne.edu

Although specific predicted data tables for (S)-2-Amino-3-phenoxypropanoic acid are not available, the tables below illustrate the kind of data that would be generated from such computational investigations, based on general knowledge and data for analogous compounds.

Predicted ¹H NMR Chemical Shifts (Illustrative)

| Atom Number (Illustrative) | Predicted Chemical Shift (ppm) |

| H (α-carbon) | ~ 4.0 - 4.5 |

| H (β-carbon) | ~ 4.2 - 4.7 |

| H (Aromatic) | ~ 6.8 - 7.4 |

| H (Amine) | ~ 7.5 - 8.5 |

| H (Carboxyl) | ~ 10.0 - 12.0 |

Predicted ¹³C NMR Chemical Shifts (Illustrative)

| Carbon Atom (Illustrative) | Predicted Chemical Shift (ppm) |

| C (α-carbon) | ~ 55 - 60 |

| C (β-carbon) | ~ 65 - 70 |

| C (Aromatic) | ~ 115 - 160 |

| C (Carbonyl) | ~ 170 - 175 |

Predicted IR Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~ 3000 - 3300 |

| N-H Stretch (Amine) | ~ 3200 - 3400 |

| C-H Stretch (Aromatic) | ~ 3000 - 3100 |

| C=O Stretch (Carboxylic Acid) | ~ 1700 - 1750 |

| C-O Stretch (Ether) | ~ 1200 - 1250 |

| N-H Bend (Amine) | ~ 1580 - 1650 |

Predicted UV-Vis Absorption (Illustrative)

| Electronic Transition | Predicted λmax (nm) |

| π → π* (Aromatic) | ~ 270 |

| n → π* (Carbonyl) | ~ 210 |

It is crucial to note that the actual experimental values can be influenced by factors such as the solvent used, concentration, and temperature, which can be modeled in more advanced computational studies.

Biochemical and Mechanistic Research on S 2 Amino 3 Phenoxypropanoic Acid

Molecular Interactions with Biological Macromolecules

The introduction of a phenoxy ether linkage fundamentally alters the steric and electronic properties of the amino acid side chain, influencing its ability to bind to the active or allosteric sites of enzymes and receptors.

Research has shown that (S)-2-Amino-3-phenoxypropanoic acid (referred to as phenylserine (B13813050) in the study) can be recognized by certain enzymes involved in amino acid metabolism. Specifically, it acts as a substrate for phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for charging tRNA with phenylalanine during protein synthesis.

In studies using partially purified PheRS from the seeds of Aesculus californica and Aesculus hippocastanum, phenylserine was shown to be a substrate for the pyrophosphate exchange reaction catalyzed by the enzyme. nih.gov This indicates that the enzyme's active site can accommodate the phenoxy-substituted side chain, initiating the first step of aminoacylation. However, the efficiency of this activation is significantly lower than for the cognate substrate, L-phenylalanine. While phenylserine is activated by PheRS, it is not incorporated into the protein structure of A. californica. nih.gov This suggests that a discrimination mechanism exists, likely at the subsequent step of transferring the amino acid to the tRNA molecule or during later stages of protein synthesis, preventing the incorporation of this analog. nih.gov

| Enzyme | Interacting Molecule | Interaction Type | Source Organism |

|---|---|---|---|

| Phenylalanyl-tRNA synthetase (PheRS) | (S)-2-Amino-3-phenoxypropanoic acid (Phenylserine) | Substrate (Pyrophosphate Exchange) | Aesculus californica, Aesculus hippocastanum |

| Phenylalanyl-tRNA synthetase (PheRS) | L-Phenylalanine | Cognate Substrate | General |

Based on available scientific literature, specific in vitro studies detailing the binding affinity and selectivity profile of (S)-2-Amino-3-phenoxypropanoic acid for specific biological receptors are not presently documented. Research in this area would typically involve radioligand binding assays or functional assays on a panel of receptors (e.g., glutamate, dopamine, or adrenergic receptors) to determine key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Such studies would clarify whether this compound acts as an agonist, antagonist, or allosteric modulator at various receptor subtypes.

Cellular and Subcellular Studies (in vitro mechanistic investigations)

Investigating the behavior of (S)-2-Amino-3-phenoxypropanoic acid at the cellular level is crucial to understanding its potential biological effects. This includes its transport into the cell, its influence on metabolic and signaling pathways, and its ultimate impact on cellular functions like gene expression and protein synthesis.

Specific studies characterizing the cellular uptake and transport mechanisms for (S)-2-Amino-3-phenoxypropanoic acid have not been identified in the surveyed literature. Generally, amino acids and their analogs are transported across cell membranes by a variety of solute carrier (SLC) transporters. Given its structural similarity to L-phenylalanine, it is plausible that its uptake is mediated by transporters for large neutral amino acids (LNAAs), such as the L-type amino acid transporter 1 (LAT1/SLC7A5), which is known to transport phenylalanine across the blood-brain barrier and into various cell types. nih.govnih.gov Definitive studies would involve uptake experiments in cell lines with known transporter expression profiles, using competitive inhibition assays with other known substrates to identify the specific transporters involved.

There is currently no direct evidence from published studies describing the specific effects of (S)-2-Amino-3-phenoxypropanoic acid on intracellular biochemical pathways. Key nutrient-sensing pathways that are often modulated by amino acids include the mTOR (mechanistic Target of Rapamycin) and GCN2 (General Control Nonderepressible 2) pathways. researchgate.netnih.gov The mTORC1 pathway is typically activated by amino acids to promote protein synthesis and cell growth, while the GCN2 pathway is activated by amino acid starvation, leading to a general inhibition of protein synthesis. grantome.comnih.gov Research would be needed to determine if (S)-2-Amino-3-phenoxypropanoic acid can mimic natural amino acids in activating mTORC1 or if it, or its potential to be misrecognized by synthetases, could trigger the GCN2-mediated stress response.

While (S)-2-Amino-3-phenoxypropanoic acid is activated by phenylalanyl-tRNA synthetase, evidence suggests it is not incorporated into proteins, implying a potential disruption of the fidelity of protein synthesis. nih.gov This could indirectly lead to cellular stress responses that alter gene expression. For example, the GCN2 pathway, if activated by the accumulation of uncharged tRNA, leads to the preferential translation of the transcription factor ATF4, which in turn regulates the expression of genes involved in amino acid synthesis and stress adaptation. researchgate.netnih.gov However, direct studies measuring changes in global protein synthesis rates or the expression levels of specific genes in cell lines treated with (S)-2-Amino-3-phenoxypropanoic acid are not currently available in the scientific literature.

Research on (S)-2-Amino-3-phenoxypropanoic Acid Remains Largely Unexplored in Preclinical Animal Models

Despite the growing interest in non-natural amino acids in drug discovery and development, comprehensive in vivo research on the biochemical and mechanistic properties of (S)-2-amino-3-phenoxypropanoic acid, also known as (S)-O-phenylserine, is markedly limited in publicly available scientific literature. Extensive searches for preclinical data on its pharmacodynamic effects, target engagement, and molecular mechanisms of action in animal models have yielded no specific results for this particular compound.

The current body of scientific knowledge provides general principles for the synthesis and potential applications of modified amino acids to enhance the therapeutic properties of peptides. However, specific studies detailing the in vivo journey and molecular interactions of peptides containing (S)-2-amino-3-phenoxypropanoic acid are absent. This indicates a significant gap in the understanding of this compound's potential pharmacological profile.

Further research, including the synthesis of peptides incorporating this amino acid and their subsequent evaluation in preclinical animal models, is necessary to determine its pharmacodynamic properties, identify its biological targets, and elucidate its mechanisms of action. Without such foundational studies, the potential therapeutic value of (S)-2-amino-3-phenoxypropanoic acid remains speculative.

Applications of S 2 Amino 3 Phenoxypropanoic Acid in Chemical Synthesis and Functional Materials

As a Chiral Building Block in Asymmetric Organic Synthesis

As a non-proteinogenic amino acid, (S)-2-Amino-3-phenoxypropanoic acid holds significant potential as a chiral precursor in asymmetric synthesis. Its defined stereocenter can be exploited to introduce chirality into larger, more complex molecules, a fundamental strategy for producing enantiomerically pure pharmaceuticals and other biologically active compounds. Chemical suppliers classify it as a chiral molecule and a synthetic building block, indicating its role in such synthetic endeavors.

Construction of Complex Natural Products and Analogues

There is limited specific information in the surveyed literature detailing the use of (S)-2-Amino-3-phenoxypropanoic acid in the total synthesis of complex natural products. However, unnatural amino acids are frequently incorporated into synthetic peptides or used as starting materials to construct specific chiral fragments of larger natural molecules. The unique phenoxy side chain could serve as a key structural element or a handle for further chemical modifications in the synthesis of natural product analogues.

Enantioselective Synthesis of Novel Heterocyclic Compounds

The direct application of (S)-2-Amino-3-phenoxypropanoic acid in the enantioselective synthesis of novel heterocyclic compounds is not prominently featured in available research. In principle, the amino and carboxylic acid functional groups can be utilized in cyclization reactions to form a variety of chiral heterocyclic systems, such as lactams, piperazines, or morpholines, with the phenoxy group influencing the final product's properties.

In the Design of Chiral Ligands and Catalysts

Amino acids are well-established precursors for the synthesis of chiral ligands used in asymmetric catalysis. The bifunctional nature of (S)-2-Amino-3-phenoxypropanoic acid makes it a suitable candidate for developing ligands that can coordinate with metal centers. These chiral metal complexes could then be employed as catalysts to control the stereochemical outcome of a wide range of chemical reactions. Despite this potential, specific examples of ligands or catalysts derived from this particular amino acid are not readily found in the literature.

Incorporation into Advanced Functional Materials and Polymers

The incorporation of chiral units like (S)-2-Amino-3-phenoxypropanoic acid into polymers and other materials can impart unique properties, including chiroptical activity and the ability to selectively interact with other chiral molecules.

Design of Chiral Supramolecular Assemblies

Specific studies detailing the use of (S)-2-Amino-3-phenoxypropanoic acid in the design of chiral supramolecular assemblies have not been identified. Theoretically, its structure could facilitate the formation of ordered, non-covalent structures through hydrogen bonding (via the amine and carboxyl groups) and aromatic stacking interactions (via the phenoxy group), leading to the development of materials with applications in chiral recognition and separation.

Development of Bio-Inspired Materials

The development of bio-inspired materials often involves using building blocks that mimic natural structures, such as amino acids. While the concept is sound, there is no specific research available that documents the use of (S)-2-Amino-3-phenoxypropanoic acid in the creation of bio-inspired materials. Its structure could be integrated into peptidomimetics or other polymers to create materials with tailored biological or physical properties.

Advanced Analytical Method Development for S 2 Amino 3 Phenoxypropanoic Acid

Chiral Chromatographic Techniques for Enantioseparation and Purity Analysis

Chiral chromatography stands as a cornerstone for the separation of enantiomers. This is primarily achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. For the analysis of amino acid derivatives like (S)-2-Amino-3-phenoxypropanoic acid, CSPs are more commonly employed for practical reasons. nih.gov These phases create a chiral environment where the two enantiomers of a racemic mixture can interact differently, leading to their separation. eijppr.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase is a powerful and widely used technique for the enantioseparation of chiral compounds, including amino acids and their derivatives. nih.govnih.gov The choice of CSP is crucial and depends on the specific properties of the analyte.

Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective for the separation of a wide range of chiral molecules. nih.gov These are often derivatized to enhance their enantioselectivity. nih.gov For instance, coated and immobilized amylose and cellulose-based columns are popular choices. nih.gov The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

Macrocyclic glycopeptide antibiotics, such as teicoplanin and ristocetin (B1679390) A, constitute another important class of CSPs for amino acid analysis. sigmaaldrich.comnih.gov CHIROBIOTIC™ columns, which are based on bonded macrocyclic glycopeptides, have demonstrated broad applicability for the separation of underivatized α-, β-, and γ-amino acids. sigmaaldrich.com The CHIROBIOTIC T and T2 phases, for example, have shown unique selectivity for various amino acid derivatives. sigmaaldrich.com The separation on these phases can be performed in different modes, including reversed-phase, normal-phase, and polar organic modes, offering flexibility in method development. sigmaaldrich.comnih.gov

The following table summarizes various chiral stationary phases and their applications in the HPLC separation of amino acid derivatives, which are relevant to the analysis of (S)-2-Amino-3-phenoxypropanoic acid.

| Chiral Stationary Phase (CSP) | Analyte Type | Separation Mode | Key Findings | Reference |

| Polysaccharide-based (Cellulose & Amylose derivatives) | FMOC protected α-amino acids | Reversed Phase | All 19 common FMOC protected α-amino acids were resolved. Lux® Cellulose-2 showed the most successful chiral recognition. | windows.net |

| Teicoplanin-based | Underivatized chiral amino acids | Not specified | Provides good enantioselectivity and chemoselectivity for separating positional isomers and structurally different amino acids. | nih.gov |

| Ristocetin A-based | Fmoc- and Z-derivatives of sulfur-containing amino acids | Reversed Phase | Best results were obtained in reversed-phase mode using triethylamine (B128534) acetate (B1210297) (TEAA) buffer and methanol. | nih.gov |

| CHIROBIOTIC™ T and T2 (Teicoplanin-based) | Underivatized α-, β-, γ-amino acids, N-derivatized amino acids | Reversed Phase, Polar Ionic Mode | Unique selectivity for a broad range of amino acids and their derivatives. | sigmaaldrich.com |

Gas Chromatography (GC) with Chiral Derivatization

Gas Chromatography (GC) is another powerful chromatographic technique that can be employed for chiral separations. However, due to the low volatility of amino acids, derivatization is a necessary prerequisite to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov

The indirect approach to chiral separation by GC involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral GC column. While effective, this method introduces an additional reaction step which could potentially lead to side reactions or racemization. eijppr.com

A more direct approach involves the use of a chiral stationary phase in the GC column. Various types of chiral selectors have been immobilized onto polysiloxane-based polymers to create these CSPs. For amino acid analysis, derivatives such as N-pivaloyl-isopropyl esters have been successfully analyzed using GC coupled with combustion isotope ratio mass spectrometry (GC-C-IRMS). nih.gov This technique not only separates the enantiomers but also provides information on their isotopic composition. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for the separation of enantiomers, offering high efficiency, resolution, and short analysis times. nih.govums.edu.mydiva-portal.org The technique separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte (BGE). mdpi.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of a wide variety of compounds, including aryloxyphenoxypropanoic acids. nih.gov The separation mechanism is based on the differential inclusion complexation of the enantiomers into the chiral cavity of the cyclodextrin. Hydroxypropyl-β-cyclodextrin has been successfully used for the baseline resolution of the R- and S-isomers of an aryloxyphenoxypropanoic acid without derivatization. nih.gov

CE methods have been validated for both assay and optical purity assessment. nih.gov While CE can be a good alternative for separating and detecting enantiomers, HPLC methods have been reported to be more precise and accurate for quantitative assays. nih.gov Recent advancements in CE, particularly when coupled with mass spectrometry (CE-MS), have further enhanced its capabilities for amino acid analysis, offering high sensitivity and the ability to analyze volume-restricted samples. nih.gov

Development of Spectroscopic Probes for Detection and Quantification in Research Samples

The development of spectroscopic probes offers a sensitive and often non-destructive method for the detection and quantification of specific analytes in research samples. For amino acids, these probes are typically designed to undergo a measurable change in their spectroscopic properties (e.g., fluorescence or absorbance) upon binding to the target molecule.

While specific spectroscopic probes designed exclusively for (S)-2-Amino-3-phenoxypropanoic acid are not extensively documented in the provided search results, the general principles of probe development for related compounds can be applied. For instance, the development of PET (Positron Emission Tomography) probes for AMPA receptors, which are a type of glutamatergic receptor that binds to amino acid neurotransmitters, highlights the strategies used. nih.gov This involves synthesizing derivatives of a known ligand and radiolabeling them to enable in vivo imaging. nih.gov

Furthermore, fluorescent probes are widely developed for the detection of various biomolecules. These probes often utilize a recognition element that selectively binds to the analyte of interest, and a signaling unit that produces a fluorescent response. The design of such probes for (S)-2-Amino-3-phenoxypropanoic acid would likely involve creating a synthetic receptor with a cavity complementary in size, shape, and chemical functionality to the target molecule.

Microfluidic and Miniaturized Analytical Platforms

Microfluidic devices, also known as lab-on-a-chip technology, have gained significant attention for their potential to revolutionize analytical chemistry. nih.gov These platforms offer several advantages, including dramatically reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govresearchgate.net

For amino acid analysis, microfluidic devices can integrate various analytical steps, including derivatization, separation, and detection, onto a single chip. nih.gov This integration minimizes dead volume and enhances the speed of derivatization reactions and separations. nih.gov Microchip electrophoresis (MCE) is a common format, where separations are performed in microfabricated channels. diva-portal.org MCE methods have been successfully developed for the analysis of amino acids in complex samples like cell culture supernatants, providing results comparable to conventional HPLC but with significantly faster analysis times. diva-portal.org

Paper-based microfluidics represents a low-cost and simple alternative for creating analytical devices. researchgate.net These devices have been used for the colorimetric quantification of total amino acid content in samples. researchgate.net The development of micro-HPLC systems, utilizing microbore columns packed with chiral stationary phases like Ristocetin A, also falls under the umbrella of miniaturized analytical platforms, offering enhanced sensitivity and reduced solvent consumption for the chiral separation of amino acid derivatives. nih.gov

The following table provides an overview of microfluidic and miniaturized platforms relevant to amino acid analysis.

| Platform | Technique | Application | Key Advantages | Reference |

| Microfluidic Chip | Microchip Electrophoresis (MCE) | Amino acid analysis in cell culture supernatant | Fast analysis, low sample/reagent consumption, cost-effective | diva-portal.org |

| Paper-based Device | Colorimetric Analysis | Quantification of total amino acid content | Low-cost, simple fabrication | researchgate.net |

| Micro-HPLC | Microbore column with Ristocetin A CSP | Chiral separation of amino acid derivatives | Enhanced sensitivity, reduced solvent consumption | nih.gov |

Future Research Directions and Current Challenges in S 2 Amino 3 Phenoxypropanoic Acid Studies

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure amino acids like (S)-2-Amino-3-phenoxypropanoic acid remains a significant challenge in organic chemistry. Current research efforts are focused on developing more efficient, sustainable, and scalable synthetic routes.

Traditional methods for synthesizing unnatural amino acids often involve multi-step processes with harsh reagents and produce racemic mixtures that require difficult and costly resolution. Modern approaches aim to overcome these limitations through asymmetric synthesis, which creates the desired stereoisomer directly. The use of chiral auxiliaries, such as Evans oxazolidinones, has proven effective in controlling stereoselectivity in the synthesis of other complex amino acids and represents a viable strategy for O-phenyl-L-serine. sigmaaldrich.comrsc.orgtandfonline.com

Biocatalysis and enzymatic synthesis are emerging as powerful tools for creating chiral molecules with high specificity and under mild, environmentally friendly conditions. nih.gov Enzymes such as transaminases and serine hydroxymethyltransferases could potentially be engineered to produce (S)-2-Amino-3-phenoxypropanoic acid from readily available precursors. nih.govresearchgate.net For instance, a transaminase could be used to convert a corresponding α-keto acid into the desired L-amino acid with high enantiomeric excess. nih.gov The development of such biocatalytic routes is a key area of future research, promising more sustainable and cost-effective production.

Furthermore, chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic steps, offer a promising avenue. For example, a chemical synthesis could be used to create a key intermediate that is then converted to the final product in a highly selective enzymatic step. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies for (S)-2-Amino-3-phenoxypropanoic acid

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Asymmetric Chemical Synthesis | High stereoselectivity, well-established methodologies. sigmaaldrich.comrsc.orgtandfonline.com | Often requires expensive chiral catalysts or auxiliaries, may involve harsh reaction conditions. |

| Biocatalysis/Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme discovery and engineering can be time-consuming, substrate scope may be limited. |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. researchgate.net | Requires careful integration of chemical and biological steps. |

Discovery of Novel Biological Targets and Therapeutic Implications (mechanistic)

While the biological activity of (S)-2-Amino-3-phenoxypropanoic acid itself is not yet extensively characterized, the activities of structurally related compounds provide a fertile ground for future investigation. Derivatives of other unnatural amino acids have shown a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and central nervous system activities. frontiersin.orgnih.govekb.eg

For example, some 2-arylpropionic acid derivatives are known nonsteroidal anti-inflammatory drugs (NSAIDs). frontiersin.org This raises the possibility that (S)-2-Amino-3-phenoxypropanoic acid or its derivatives could exhibit similar properties, potentially acting as inhibitors of enzymes like cyclooxygenases (COX). frontiersin.org Future research will likely involve screening O-phenyl-L-serine against a panel of biological targets to identify any potential therapeutic effects.

Furthermore, given its structural similarity to the neurotransmitter-related amino acid serine, another avenue of exploration is its potential interaction with receptors in the central nervous system. Derivatives of other amino acids have been developed as agonists for NMDA receptors, suggesting that (S)-2-Amino-3-phenoxypropanoic acid could be a scaffold for developing new neuromodulatory compounds. nih.gov Mechanistic studies would be crucial to understand how the phenoxy group influences binding and activity at these receptors.

A significant challenge in this area is the lack of specific biological targets identified for (S)-2-Amino-3-phenoxypropanoic acid. Initial research will need to employ broad screening approaches to uncover its pharmacological profile, followed by more focused mechanistic studies to understand its mode of action at the molecular level.

Advancements in Computational Predictions for Structure and Reactivity

Computational chemistry offers powerful tools to accelerate the study of molecules like (S)-2-Amino-3-phenoxypropanoic acid. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into its structure, reactivity, and potential interactions with biological targets, guiding experimental work and reducing the need for extensive trial-and-error synthesis and screening. nih.govresearchgate.netnih.gov

DFT calculations can be used to predict the molecule's stable conformations, electronic properties, and reactivity. nih.govresearchgate.netnih.gov For example, by calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can infer the molecule's susceptibility to electrophilic and nucleophilic attack, aiding in the design of new synthetic reactions. researchgate.net These calculations can also help in understanding the vibrational spectra (infrared and Raman) of the molecule, which is essential for its characterization. nih.gov

Molecular dynamics simulations can model the behavior of (S)-2-Amino-3-phenoxypropanoic acid in different environments, such as in solution or in the binding pocket of a protein. rsc.orgnih.govnih.gov This can be particularly useful for predicting its binding affinity to potential biological targets and for understanding the key intermolecular interactions that stabilize the complex. nih.gov For instance, MD simulations could be used to explore how O-phenyl-L-serine might fit into the active site of an enzyme, providing a rational basis for designing more potent inhibitors or substrates. nih.govnih.gov

A current challenge is the lack of specific computational studies published for (S)-2-Amino-3-phenoxypropanoic acid. Future research in this area will be instrumental in building a comprehensive understanding of its chemical and biological properties.

Exploration of New Applications in Materials Science and Biotechnology

The unique structure of (S)-2-Amino-3-phenoxypropanoic acid makes it an attractive building block for the synthesis of novel polymers and biomaterials. Amino acid-based polymers are of great interest due to their potential biocompatibility and biodegradability. researchgate.net The phenoxy group in O-phenyl-L-serine can impart specific properties, such as hydrophobicity and aromatic stacking interactions, to a polymer chain.

One of the most promising applications of (S)-2-Amino-3-phenoxypropanoic acid is in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone, and they have significant potential in diagnostics and antisense therapy. achemblock.comsigmaaldrich.com The backbone of PNAs is often derived from N-(2-aminoethyl)glycine, but the incorporation of non-natural amino acids like O-phenyl-L-serine can be used to create modified PNA monomers with unique properties. achemblock.comsigmaaldrich.comepa.gov These modifications can enhance the binding affinity and specificity of the PNA to its target nucleic acid sequence.

In biotechnology, (S)-2-Amino-3-phenoxypropanoic acid can be used as a tool to probe protein structure and function. By incorporating this unnatural amino acid into a peptide or protein, researchers can study the effects of this specific modification on protein folding, stability, and biological activity.

Table 2: Potential Applications of (S)-2-Amino-3-phenoxypropanoic acid

| Field | Potential Application | Rationale |

| Materials Science | Synthesis of novel polymers. researchgate.net | The phenoxy group can introduce desirable properties like hydrophobicity and aromatic interactions. |

| Biotechnology | Synthesis of modified Peptide Nucleic Acid (PNA) monomers. achemblock.comsigmaaldrich.comepa.gov | Can enhance the binding affinity and specificity of PNAs for therapeutic and diagnostic use. |

| Biotechnology | Incorporation into peptides and proteins. | To study the effects of this specific modification on protein structure and function. |

Addressing Scalability and Cost-Effectiveness in Research-Scale Production

A major hurdle in the widespread research and application of (S)-2-Amino-3-phenoxypropanoic acid is the challenge of producing it on a sufficiently large scale and at a reasonable cost. The synthesis of unnatural amino acids is often complex and low-yielding, which makes them expensive and limits their availability to the research community. nih.govnih.gov

Scaling up a multi-step chemical synthesis from the milligram to the gram or kilogram scale is not always straightforward. Reactions that work well in a small flask may be difficult to control in a large reactor, and purification can become a significant bottleneck. The development of robust and scalable synthetic routes is therefore a critical area of research.

Furthermore, the purification of the final product to the high degree of purity required for biological and pharmaceutical applications can be a major cost driver. The development of efficient and scalable purification methods, such as crystallization or chromatography techniques that are amenable to large-scale production, is essential.

Addressing these challenges of scalability and cost-effectiveness will be crucial for unlocking the full research and therapeutic potential of (S)-2-Amino-3-phenoxypropanoic acid and other valuable unnatural amino acids.

Q & A

Q. How are stability challenges addressed in aqueous buffers?

- Methodological Answer : The compound’s zwitterionic nature necessitates pH-controlled buffers (pH 6–8) to prevent racemization or degradation. Lyophilization stabilizes it for long-term storage. Degradation products are profiled via LC-MS, with accelerated stability studies (40°C/75% RH) predicting shelf-life under lab conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.